Home > Products > Screening Compounds P89618 > Methyl 3-(oxan-2-yl)propanoate
Methyl 3-(oxan-2-yl)propanoate - 32347-87-8

Methyl 3-(oxan-2-yl)propanoate

Catalog Number: EVT-3061619
CAS Number: 32347-87-8
Molecular Formula: C9H16O3
Molecular Weight: 172.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

  • Compound Description: MTTOTHP is a thiazole derivative investigated for its photochemical properties, particularly the stability of the nitrogen-oxygen bond upon excitation []. This research aimed to understand the molecule's potential as a progenitor of free oxygen radicals.

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides

  • Compound Description: These compounds represent a class of arylacetamides designed as potential glucokinase activators []. The research explores modifications at the aminothiazole C5 position to enhance glucokinase binding affinity.

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

  • Compound Description: CTHP is a tetrahydro-2H-pyran derivative investigated for its antinociceptive effects in mice []. The study explored its potential mechanisms of action, including involvement of the NO/cGMP/KATP pathway and the κ-opioid receptor.

Methoxytetrahydro‐2H‐pyran‐2‐yl)methyl benzoate (HMPB)

  • Compound Description: HMPB is another tetrahydro-2H-pyran-containing compound investigated for its protective effects against spinal cord injury (SCI) in rats []. This study suggests that HMPB may exert its therapeutic benefits through the activation of the PPAR-γ/PI3K/p-Akt pathway.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1, a novel third-generation phosphodiesterase 4 (PDE4) inhibitor, is recognized for its improved therapeutic index compared to earlier PDE4 inhibitors []. This improvement is attributed to its lower emetogenicity while maintaining potent anti-inflammatory activity.

4-[(Tetrahydro-2H-pyran-2‑yl) oxy] phenol (XG‑d)

  • Compound Description: XG-d is a hydroquinone analog found in Vaccinium vitis‑idaea L., primarily known for its antioxidant properties []. Recent investigations have explored its potential anticancer effects, specifically its ability to induce apoptosis in colon cancer cells.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A) discovered during research aimed at developing treatments for psychosis, such as schizophrenia []. The compound demonstrated efficacy in preclinical models and highlights the therapeutic potential of PDE10A inhibition in such conditions.

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of compounds represents novel pyrazole-based heterocycles linked to a sugar moiety []. These were synthesized and evaluated for their anti-diabetic activity. Several compounds exhibited moderate anti-diabetic activity comparable to the standard drug, remogliflozin.
  • Compound Description: This compound is a degraded derivative of a C15 polybrominated acetogenin compound isolated from the marine sponge Mycale rotalis []. The synthesis involved benzoylation and pyridinium chlorochromate-catalyzed oxidation.

4-(Furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

  • Compound Description: This particular compound has been studied using single-crystal X-ray diffraction, revealing structural details about its conformation and intermolecular interactions []. These findings contribute to a deeper understanding of its solid-state properties and potential implications for biological activity or pharmaceutical development.

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor []. It has demonstrated antifibrotic activity in preclinical models, making it a promising candidate for treating fibrotic diseases.

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

  • Compound Description: BMY-22089 is a radiolabeled compound synthesized using [14C]methyl iodide as a starting material []. The described synthesis is a convergent one, involving multiple steps to arrive at the final compound.

2-((2-(3-hydroxy-7-methylene-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This compound is a marmesin derivative studied using X-ray crystallography to elucidate its three-dimensional structure []. Understanding the spatial arrangement of atoms in this molecule can provide insights into its potential biological activity and interactions with biological targets.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a potent and selective RAF inhibitor designed to target cancers driven by mutations in the RAS gene []. A key aspect of its development involved enhancing solubility while retaining cellular potency.

7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

  • Compound Description: AZD7648 is a selective DNA-dependent protein kinase (DNA-PK) inhibitor developed to target the DNA damage response pathway in cancer cells []. This compound demonstrated promising preclinical activity, supporting its progression into clinical trials.

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a potent and brain-penetrant PDE9A inhibitor, a characteristic that makes it particularly interesting for treating cognitive disorders []. Preclinical studies have shown its ability to enhance cGMP levels in the brain, supporting its potential for improving cognitive function.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological characteristics []. This compound represents a significant advancement in the development of 5-LO inhibitors for inflammatory diseases.

2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide (GW842166X)

  • Compound Description: GW842166X is a selective CB2 receptor agonist, a class of compounds known for their potential therapeutic benefits in managing inflammatory and neuropathic pain [].

7-{4-[2-(Butoxy)-ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This compound is an orally active CCR5 antagonist, a type of drug that blocks the CCR5 receptor, which plays a role in HIV infection []. The development of this compound involved a practical and efficient synthetic route.

Properties

CAS Number

32347-87-8

Product Name

Methyl 3-(oxan-2-yl)propanoate

IUPAC Name

methyl 3-(oxan-2-yl)propanoate

Molecular Formula

C9H16O3

Molecular Weight

172.224

InChI

InChI=1S/C9H16O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-7H2,1H3

InChI Key

GLECQTRZKVFYKT-UHFFFAOYSA-N

SMILES

COC(=O)CCC1CCCCO1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.